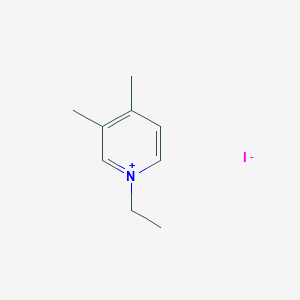

1-Ethyl-3,4-dimethylpyridin-1-ium iodide

Description

1-Ethyl-3,4-dimethylpyridin-1-ium iodide is a quaternary ammonium salt characterized by a pyridinium core substituted with an ethyl group at the 1-position and methyl groups at the 3- and 4-positions, with iodide as the counterion. Such compounds are typically synthesized via alkylation of pyridine precursors using alkyl halides (e.g., ethyl iodide and methyl iodide) under reflux conditions . Pyridinium iodides are widely employed in organic synthesis, fluorescence probes, and materials science due to their tunable electronic properties and solubility characteristics .

Properties

IUPAC Name |

1-ethyl-3,4-dimethylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.HI/c1-4-10-6-5-8(2)9(3)7-10;/h5-7H,4H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTJIXIPPVZTEU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC(=C(C=C1)C)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383108 | |

| Record name | 1-ethyl-3,4-dimethylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6328-84-3 | |

| Record name | NSC43872 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-ethyl-3,4-dimethylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Ethyl-3,4-dimethylpyridin-1-ium iodide typically involves the alkylation of 3,4-dimethylpyridine with ethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The general reaction scheme is as follows:

3,4-dimethylpyridine+ethyl iodide→1-Ethyl-3,4-dimethylpyridin-1-ium iodide

The reaction is usually conducted in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods to obtain the pure compound.

Chemical Reactions Analysis

1-Ethyl-3,4-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:

Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.

Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.

Complex Formation: The compound can form complexes with metal ions, which can be useful in catalysis and other applications.

Common reagents used in these reactions include silver nitrate (for substitution reactions), hydrogen peroxide (for oxidation), and sodium borohydride (for reduction).

Scientific Research Applications

1-Ethyl-3,4-dimethylpyridin-1-ium iodide has several applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

Industry: It is used in the production of ionic liquids, which are employed in various industrial processes due to their unique properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-3,4-dimethylpyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows it to bind to negatively charged sites on proteins and other biomolecules, potentially altering their function. The compound can also disrupt cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthetic routes, applications, and physicochemical properties:

Key Research Findings and Trends

Substituent Effects on Solubility :

- Alkyl chains (e.g., n-butyl in PY derivatives) enhance solubility in organic solvents, critical for applications in biological imaging . Ethyl and methyl groups in this compound may similarly improve solubility compared to unsubstituted pyridinium salts.

- Chlorine substitution (e.g., in CMPI) reduces solubility but increases reactivity as a cross-linker .

Electronic Properties and Applications: Fluorescence Probes: 1,4-Dimethylpyridin-1-ium iodide derivatives exhibit strong two-photon absorption and are used in live-cell imaging due to their quadrupolar electronic configurations . ESIPT Probes: Derivatives with extended π-systems (e.g., HBT-1,4-dimethylpyridinium hybrids) enable ratiometric detection of metal ions (e.g., Pd²⁺) with high sensitivity .

Synthetic Flexibility: Knoevenagel condensations and alkylation are dominant methods for modifying pyridinium iodides. The position and number of substituents dictate reactivity and application scope .

Structural Characterization Tools :

- Crystallographic software (e.g., SHELXL, OLEX2) and databases (Mercury CSD) are critical for resolving substituent effects on molecular packing and bond angles .

Biological Activity

1-Ethyl-3,4-dimethylpyridin-1-ium iodide (also known as EMDPI) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer effects, alongside detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 6328-84-3

- Molecular Formula : C₉H₁₃N₂I

- Molecular Weight : 236.11 g/mol

Antimicrobial Properties

Research indicates that EMDPI exhibits significant antimicrobial activity. A study investigating various pyridinium derivatives found that EMDPI demonstrated potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of EMDPI

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

EMDPI has also been studied for its potential anticancer properties. In vitro assays have shown that it can inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest.

Case Study: EMDPI in Cancer Research

A recent study evaluated the cytotoxic effects of EMDPI on MCF-7 breast cancer cells. The results indicated that treatment with EMDPI resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. Additionally, flow cytometry analysis revealed significant increases in apoptotic cells following treatment.

The biological activity of EMDPI can be attributed to its ability to interact with cellular components. Its quaternary ammonium structure allows it to penetrate cell membranes easily, leading to:

- Membrane Disruption : The cationic nature facilitates interaction with negatively charged components of the microbial and cancerous cell membranes.

- Enzyme Inhibition : EMDPI may inhibit specific enzymes involved in critical cellular processes, contributing to its antimicrobial and anticancer effects.

Comparative Analysis with Similar Compounds

To further understand the efficacy of EMDPI, it is beneficial to compare it with other similar compounds.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Effective against various bacterial strains |

| 4-Dimethylaminopyridine | Low | Moderate | Less effective in cancer studies |

| N-Methylpyridinium iodide | High | Low | Strong antimicrobial but limited anticancer potential |

Q & A

Q. How can researchers optimize the synthesis of 1-ethyl-3,4-dimethylpyridin-1-ium iodide to achieve high purity and yield?

- Methodological Answer : The compound is typically synthesized via alkylation of 3,4-dimethylpyridine with ethyl iodide under reflux conditions. Key parameters include:

- Solvent : Methanol or ethanol, which stabilize ionic intermediates .

- Stoichiometry : A 1:1 molar ratio of pyridine derivative to alkyl iodide, with excess alkyl iodide (1.2–1.5 equiv) to drive completion .

- Reaction Time : 2–6 hours under reflux (50–80°C) .

- Purification : Recrystallization from ethanol/acetone mixtures removes unreacted starting materials .

- Yield Optimization : Monitoring via TLC or NMR ensures reaction progress. Typical yields range from 70–85% .

Q. What techniques are recommended for confirming the structural identity of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELXT for initial structure solution and SHELXL for refinement. The ethyl and methyl substituents on the pyridinium ring generate distinct bond-length patterns (e.g., C–N⁺ bonds ≈ 1.48 Å) .

- NMR Spectroscopy : NMR in DO shows characteristic peaks: δ 1.5–1.7 ppm (triplet, ethyl CH), δ 2.3–2.5 ppm (singlet, 3,4-dimethyl groups), and δ 8.5–9.0 ppm (pyridinium aromatic protons) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M–I] at m/z 136.1 .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational models for this compound?

- Methodological Answer :

- Packing Analysis : Use Mercury’s "Packing Similarity" tool to compare experimental crystal packing with DFT-optimized structures. Discrepancies in hydrogen-bonding networks (e.g., IH–C interactions) may arise from solvent effects in experimental data .

- Void Analysis : Mercury’s void visualization identifies unaccounted solvent channels, which DFT models often omit .

- Refinement Checks : In SHELXL, adjust displacement parameters (ADPs) and validate with R < 5% and wR < 10% .

Q. What strategies are effective for incorporating this compound into fluorescent probes for biochemical imaging?

- Methodological Answer :

- Knoevenagel Condensation : React the pyridinium salt with formylated aromatic aldehydes (e.g., pyrene-1,6-dicarboxaldehyde) in methanol/CHCl under reflux. Piperidine catalyzes enolate formation .

- Photophysical Tuning : Substituents on the aldehyde (e.g., electron-withdrawing groups) redshift absorption/emission (e.g., λ ≈ 635 nm) .

- Cell Imaging : Dissolve the probe in PBS (pH 7.4) with <1% organic solvent. Confirm biocompatibility via MTT assay .

Q. How can kinetic studies elucidate the mechanism of iodide displacement reactions involving this compound?

- Methodological Answer :

- Stopped-Flow NMR : Track iodide release in DO by monitoring the disappearance of the pyridinium signal (δ 8.5–9.0 ppm) .

- Isotopic Labeling : Use -labeled ethyl groups to distinguish nucleophilic attack vs. SN1 pathways via NMR line-shape analysis .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare activation energies of proposed intermediates .

Notes on Contradictions

- and describe cross-linking with 2-chloro-1-methylpyridinium iodide , but the target compound’s larger ethyl group may sterically hinder similar reactivity. Confirm zero-length cross-linking feasibility via ninhydrin assays .

- Computational models () may underestimate solvation effects observed in crystallographic data (). Always validate with experimental packing analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.